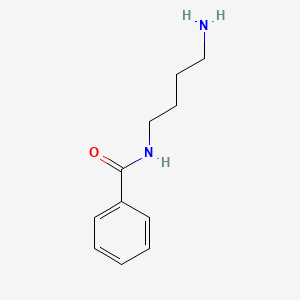

N-(4-Aminobutyl)benzamide

Descripción general

Descripción

N-(4-Aminobutyl)benzamide is an organic compound with the molecular formula C11H16N2O. It is a derivative of benzamide, where the amide group is substituted with a 4-aminobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-Aminobutyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves the reaction of benzoic acid derivatives with amines at elevated temperatures. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Aminobutyl)benzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen atoms, often using reducing agents such as sodium borohydride.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-aminobutyl)benzoic acid, while reduction could produce N-(4-aminobutyl)benzylamine.

Aplicaciones Científicas De Investigación

Anti-Tumor Applications

N-(4-Aminobutyl)benzamide has been investigated for its anti-tumor properties, particularly as a multi-drug resistance reversing agent. A patent describes its application in developing anti-tumor medicaments, emphasizing its ability to inhibit the proliferation of multi-drug resistant tumor cells. The compound has shown promise in enhancing the sensitivity of these cells to anti-tumor drugs, making it a potential candidate for treating various cancers, including oral cancer, breast carcinoma, and hepatocarcinoma .

Key Findings:

- Mechanism: It reverses multi-drug resistance and increases the efficacy of existing chemotherapeutics.

- Formulations: Can be developed into various dosage forms such as tablets, capsules, and injections.

Antiviral Activity

Research has highlighted the potential of 4-(aminomethyl)benzamides, structurally related to this compound, as inhibitors of filovirus entry, including Ebola and Marburg viruses. These compounds have demonstrated significant antiviral activity with low effective concentrations (EC50 values < 10 μM), suggesting their suitability for further optimization as therapeutic agents against these high-risk pathogens .

Key Findings:

- Broad-Spectrum Activity: Effective against both Ebola and Marburg viruses.

- Metabolic Stability: Some derivatives showed good metabolic stability in human liver microsomes.

Enzyme Inhibition

This compound derivatives have also been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme critical for regulating blood sugar levels. A study utilized computer-aided drug design to develop novel N-substituted aminobenzamide scaffolds that exhibited promising inhibitory effects against DPP-IV .

Key Findings:

- In Vitro Activity: Some compounds showed over 38% inhibition at 100 μM concentration.

- Structural Optimization: Modifications improved binding affinity and specificity towards DPP-IV.

Anti-Inflammatory Properties

Recent studies have synthesized novel compounds containing the 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety, which exhibited potent inhibition of inflammatory cytokines such as IL-1β and IL-6. These findings suggest that derivatives of this compound may have therapeutic applications in managing inflammatory diseases .

Key Findings:

- Cytokine Suppression: Significant reduction in mRNA levels of inflammatory markers without hepatotoxicity observed in vivo.

Mecanismo De Acción

The mechanism of action of N-(4-Aminobutyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues .

Comparación Con Compuestos Similares

N-(4-Aminobutyl)benzamide can be compared with other benzamide derivatives, such as:

N-(4-Aminophenyl)benzamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

N-(4-Aminobutyl)acetamide: Another related compound with a different amide group, affecting its reactivity and applications.

Actividad Biológica

N-(4-Aminobutyl)benzamide, an organic compound with the molecular formula , has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound is primarily studied for its antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The compound's ability to inhibit specific enzymes and receptors is crucial in mediating its biological effects.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase, which plays a vital role in pH regulation and fluid balance in tissues.

- Receptor Modulation : The compound interacts with sigma receptors (S1R and S2R), demonstrating selectivity that could be leveraged for therapeutic purposes .

- Antiviral Activity : Research indicates that derivatives of aminobenzamide can inhibit viral entry, specifically against filoviruses like Ebola and Marburg .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from various studies on structural modifications and their effects on biological potency:

| Compound | Modification | % Inhibition (Ebola) | EC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 5 | X = CH₂; para | 74.0 | 9.86 ± 2.14 | 15 |

| 6 | X = O; para | 57.2 | - | - |

| 7 | X = N-Me; para | 29.4 | - | - |

| 8 | X = CH₂; meta | 0 | - | - |

| 9 | - | 13.0 | - | - |

| 10 | R = 4-CO₂H | 3.12 | - | - |

This table illustrates how specific modifications can significantly influence the compound's inhibitory effects against viral infections, showcasing the importance of structural optimization in drug design .

Case Studies

- Antiviral Properties : A study highlighted the effectiveness of aminobenzamide derivatives against Ebola virus entry, with some compounds exhibiting EC50 values below 10 μM, indicating strong antiviral activity . These findings suggest potential therapeutic applications in viral infections.

- Sigma Receptor Interaction : Another investigation focused on the binding affinity of benzamide derivatives to sigma receptors. Compounds showed high selectivity for S1R over S2R, with Ki values ranging from 1.2 to 3.6 nM, indicating their potential use in treating central nervous system disorders without significant cytotoxicity .

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Research demonstrated that certain aminobenzamide derivatives could inhibit DPP-IV, an enzyme critical in glucose metabolism. Some compounds exhibited up to 38% inhibition at a concentration of 100 μM, suggesting their utility in managing diabetes mellitus .

Propiedades

IUPAC Name |

N-(4-aminobutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHGBUSMBFWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205465 | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-23-9 | |

| Record name | N-(4-Aminobutyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5692-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that nucleoside 5′-phosphoramidates, specifically NH2-pC, induced the accumulation of benzoylputrescine in grape cells. What is the significance of this finding in the context of the phenylpropanoid pathway?

A: The study highlights that NH2-pC, a nucleoside 5′-phosphoramidate, can influence the phenylpropanoid pathway in Vitis vinifera cell cultures, leading to the accumulation of not only trans-resveratrol and trans-piceid but also benzoylputrescine []. This is significant because benzoylputrescine, a conjugate of phenylpropanoid and polyamine metabolism, is thought to play a role in plant defense responses. Its accumulation alongside other phenylpropanoid compounds like resveratrol suggests a potential interconnected regulation in response to stress or signaling molecules like NH2-pC. Further research is needed to fully elucidate the specific function of benzoylputrescine in this pathway and its implications for plant stress responses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.